3-(4-Cyanophenyl)propanamide
Description
3-(4-Cyanophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-cyanophenyl group. Its structure enables diverse pharmacological applications, including enzyme inhibition, receptor modulation, and targeted protein degradation.
Properties
IUPAC Name |
3-(4-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXJEGOVIHTSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)propanamide typically involves the reaction of 4-cyanobenzaldehyde with propanamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(4-Cyanophenyl)propanamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Carboxyphenyl)propanamide.
Reduction: 3-(4-Aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(4-Cyanophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)propanamide involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimalarial Farnesyltransferase Inhibitors
Compounds 4d, 5a, and 5d () share the N-(4-cyanophenyl)propanamide core but incorporate imidazole sulfonyl and tertiary substituents (e.g., piperidin-4-ylmethyl or benzyl groups). These modifications enhance selectivity for Plasmodium farnesyltransferase, critical for malaria parasite growth.
- Structural Impact : The sulfonyl-imidazole groups improve hydrophilicity, while bulky substituents (e.g., tert-butoxycarbonyl in 5d ) may enhance steric hindrance, reducing off-target effects.
- Synthesis : Prepared via nucleophilic substitution reactions with yields dependent on purification (column chromatography). Characterization includes NMR, MS, and HPLC .
Table 1: Key Antimalarial Propanamide Derivatives
| Compound | Substituents | Molecular Formula | Target |
|---|---|---|---|
| 4d | Imidazole sulfonyl, piperidinylmethyl | C₃₀H₃₈N₆O₅S | Plasmodium FTase |
| 5a | Benzyl, imidazole sulfonyl | C₂₅H₂₅N₅O₃S | Plasmodium FTase |
| 5d | Piperidinylmethyl, tert-butoxycarbonyl | C₂₈H₃₅N₅O₅S | Plasmodium FTase |
PROTAC Degraders
The compound (S)-2-((4-Cyanophenyl)sulfonamido)-3-(1H-indol-3-yl)-N-(4-morpholinophenyl)propanamide (9) () is a proteolysis-targeting chimera (PROTAC) designed to degrade AIMP2, a protein implicated in cancer.
FPR2 Agonists
MR-39 () modifies the propanamide core with a chloro-fluorophenyl cyclopropane and ureido group, acting as a formyl peptide receptor 2 (FPR2) agonist.
Urea and Sulfonamide Derivatives
and describe urea and sulfonamide analogs:
- Urea Derivatives (6l–6o): Substituted with methoxy, trifluoromethyl, or chloro groups.
Stereochemical and Electronic Modifications
The (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide () features stereochemical (R-configuration) and trifluoromethyl groups, likely improving target specificity and metabolic resistance. The hydroxy and cyanophenoxy groups enhance hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : Bulky substituents (e.g., tert-butoxycarbonyl in 5d ) increase molecular weight but may reduce solubility.
- Electron Effects: Cyanophenyl and trifluoromethyl groups enhance electron-withdrawing properties, stabilizing interactions with enzymatic active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
